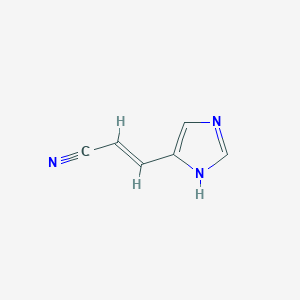

2-Propenenitrile, 3-(1H-imidazol-5-yl)-

Description

Contextualization within Imidazole (B134444) and Acrylonitrile (B1666552) Chemical Space

To fully appreciate the significance of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, it is essential to understand the individual contributions of its imidazole and acrylonitrile components.

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.org First synthesized by Heinrich Debus in 1858, its derivatives have since become ubiquitous in both nature and synthetic chemistry. nih.gov The imidazole ring is a key component of the essential amino acid histidine, and its derivatives play crucial roles in numerous biological processes. wikipedia.org

The key structural features of the imidazole moiety include:

Aromaticity: The ring possesses a stable sextet of π-electrons, conferring aromatic stability.

Amphoteric Nature: It can act as both a weak acid and a weak base. The pyrrole-type nitrogen (N-1) can be deprotonated, while the pyridine-type nitrogen (N-3) is basic and readily protonated. nih.gov

Hydrogen Bonding Capability: The N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. This property is crucial for its interaction with biological targets. nih.gov

The attachment of the propenenitrile group at the C-5 position of the imidazole ring is a key structural feature of the target molecule. This specific substitution pattern, in contrast to the more commonly studied N-1 or C-2 substituted imidazoles, can influence the electronic properties and steric accessibility of the imidazole core.

The acrylonitrile portion of the molecule, a propenenitrile group, is an α,β-unsaturated nitrile. This functional group is highly versatile and imparts specific reactivity to the molecule. Acrylonitrile itself is a key monomer in the production of polymers like polyacrylonitrile.

The significant functionalities of the propenenitrile group are:

Nitrile Group (-C≡N): This group is strongly electron-withdrawing and can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or reduced to an amine. The nitrogen atom also possesses a lone pair of electrons.

Alkene Group (-CH=CH-): The carbon-carbon double bond is susceptible to addition reactions. As part of an α,β-unsaturated system, it is activated towards nucleophilic attack at the β-carbon (Michael addition).

The conjugation of the alkene with the nitrile group enhances the electrophilicity of the β-carbon, making it a prime site for reaction with nucleophiles. This reactivity is a cornerstone of the synthetic utility of acrylonitrile derivatives.

Historical Trajectory and Current Research Trends for Imidazole-Acrylonitrile Derivatives

The synthesis of imidazole was first reported in 1858. wikipedia.org Since then, the functionalization of the imidazole ring has been a subject of intense research, leading to the development of a vast number of derivatives with diverse applications. nbinno.com Acrylonitrile derivatives have also been extensively studied, particularly for their utility in polymer chemistry and as building blocks in organic synthesis. nih.gov

The combination of these two moieties into imidazole-acrylonitrile derivatives has led to compounds with a range of biological activities. Research has shown that such compounds can exhibit antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The specific substitution pattern on both the imidazole and acrylonitrile components plays a crucial role in determining the biological activity.

Current research trends in this area focus on:

Medicinal Chemistry: The design and synthesis of novel imidazole-acrylonitrile derivatives as potential therapeutic agents. The imidazole core can mimic the histidine residue in proteins, allowing these compounds to interact with enzyme active sites.

Materials Science: The development of polymers and copolymers containing imidazole and acrylonitrile units. These materials can have interesting properties, such as thermal stability and the ability to coordinate with metal ions.

Organic Synthesis: The use of imidazole-acrylonitrile derivatives as versatile intermediates for the synthesis of more complex molecules. The multiple functional groups provide numerous handles for further chemical modification.

While specific research on the 5-substituted isomer, 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, is not as prevalent in the literature as for other isomers, the general principles derived from the study of related compounds suggest its potential in these areas. For instance, the synthesis of related compounds like 3-(1H-imidazol-1-yl)propanenitrile is well-documented and often involves the Michael addition of imidazole to acrylonitrile. nih.gov

Classification and Nomenclature Considerations for 2-Propenenitrile, 3-(1H-imidazol-5-yl)-

Classification:

Heterocyclic Compound: It contains a ring structure with atoms of at least two different elements.

Imidazole Derivative: It contains the imidazole ring as its core structure.

Acrylonitrile Derivative: It is a derivative of 2-propenenitrile.

α,β-Unsaturated Nitrile: The double bond is in conjugation with the nitrile group.

Nomenclature:

The systematic IUPAC name for the compound is 2-Propenenitrile, 3-(1H-imidazol-5-yl)- . Let's break down this name:

2-Propenenitrile: This is the parent structure, indicating a three-carbon chain with a double bond starting at position 2 (between carbons 2 and 3, although numbering for the substituent places the double bond between carbons 2 and 3 of the propenenitrile chain) and a nitrile group at position 1.

3-(1H-imidazol-5-yl)-: This indicates that a substituent is attached to the 3-position of the propenenitrile chain.

imidazol-5-yl: The substituent is an imidazole ring attached via its 5-position.

1H-: This specifies that the nitrogen at position 1 of the imidazole ring bears a hydrogen atom, which is the standard tautomeric form.

It is important to distinguish this isomer from others, such as 3-(1H-imidazol-1-yl)propenenitrile or 3-(1H-imidazol-2-yl)propenenitrile, where the propenenitrile group is attached to different positions of the imidazole ring. This precise nomenclature is crucial for unambiguous communication in chemical literature.

Chemical Properties Overview

Below are interactive data tables summarizing key chemical properties of the parent compounds, acrylonitrile and imidazole, which provide a basis for understanding the properties of the combined molecule.

Table 1: Physicochemical Properties of Acrylonitrile

| Property | Value |

| Molecular Formula | C₃H₃N |

| Molar Mass | 53.06 g/mol |

| Appearance | Colorless, volatile liquid |

| Density | 0.806 g/cm³ |

| Melting Point | -83.5 °C |

| Boiling Point | 77.3 °C |

| Solubility in Water | 7.3 g/100 mL at 20 °C |

Table 2: General Properties of Imidazole

| Property | Value/Description |

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g/mol |

| Appearance | White or pale yellow crystalline solid |

| Melting Point | 90-91 °C |

| Boiling Point | 256 °C |

| Acidity (pKa) | ~14.5 (for N-H) |

| Basicity (pKa of conjugate acid) | ~7.0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1H-imidazol-5-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-1-2-6-4-8-5-9-6/h1-2,4-5H,(H,8,9)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNHHKFRMKFHPO-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for 2 Propenenitrile, 3 1h Imidazol 5 Yl

Chemo-selective and Regio-selective Synthesis Routes to the Imidazole-Acrylonitrile Core

The construction of the imidazole-acrylonitrile scaffold with high selectivity is crucial for efficient synthesis. Various strategies have been developed to control the formation of the desired isomer and minimize side reactions.

Knoevenagel Condensation and Related Olefination Strategies

The Knoevenagel condensation is a widely employed method for the synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-. This reaction involves the condensation of an imidazole-5-carboxaldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid derivatives, in the presence of a basic catalyst.

One-pot, three-component reactions starting from α-haloketones, aldehydes, and amidines have been developed for the synthesis of 2,4,5-trisubstituted imidazoles, which can then be further functionalized. A notable approach involves the reaction of 4-(bromomethyl)-5-phenyl-1-trityl-1H-imidazole with sodium cyanide to yield (5-phenyl-1-trityl-1H-imidazol-4-yl)acetonitrile. This intermediate is then subjected to a condensation reaction to form the desired acrylonitrile (B1666552) derivative.

Recent advancements have focused on optimizing reaction conditions to improve yields and reduce reaction times. For instance, microwave-assisted organic synthesis (MAOS) has been successfully applied to the Knoevenagel condensation, leading to significantly shorter reaction times and often improved yields compared to conventional heating methods.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Imidazole-5-carboxaldehyde, Malononitrile | Basic catalyst | 2-Propenenitrile, 3-(1H-imidazol-5-yl)- | High | |

| 4-(bromomethyl)-5-phenyl-1-trityl-1H-imidazole, NaCN | (5-phenyl-1-trityl-1H-imidazol-4-yl)acetonitrile | |||

| Imidazole-5-carboxaldehyde, Cyanoacetic acid derivative | Microwave irradiation | 2-Propenenitrile, 3-(1H-imidazol-5-yl)- | Improved |

Michael Addition Pathways and Aza-Michael Reactions for Imidazole (B134444) Acrylonitrile Precursors

Michael addition and its aza-variant represent alternative strategies for the construction of precursors to imidazole acrylonitriles. These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While direct Michael addition to form the acrylonitrile is less common, these pathways are crucial for building the substituted imidazole ring system, which can then be converted to the target molecule.

For example, the synthesis of substituted imidazoles can be achieved through a multi-component reaction involving an enaminone, an α-azido ketone, and an ammonium (B1175870) salt. The enaminone can be formed via a Michael addition pathway. Subsequent chemical transformations can then introduce the acrylonitrile moiety.

Aza-Michael reactions are particularly useful for introducing nitrogen-containing substituents onto the imidazole ring or its precursors. This can be a key step in building up the complexity of the molecule before the final olefination to form the acrylonitrile.

Catalytic Approaches in C-C and C-N Bond Formation

Catalysis plays a pivotal role in the efficient and selective synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-. Both organocatalysis and transition metal catalysis have been employed to facilitate key bond-forming reactions.

Organocatalysis: Simple amino acids and other small organic molecules can effectively catalyze the Knoevenagel condensation. These catalysts are often environmentally benign, readily available, and can provide high yields and selectivity. For instance, piperidine (B6355638) has been used as a basic catalyst in the condensation of imidazole-5-carboxaldehyde with cyanoacetic acid derivatives.

Transition Metal Catalysis: Transition metal complexes, particularly those based on palladium and copper, are instrumental in cross-coupling reactions that can be used to construct the imidazole core or to append the acrylonitrile side chain. For example, Suzuki and Heck couplings are powerful tools for C-C bond formation. While not always directly used for the final olefination step, they are crucial for synthesizing the necessary substituted imidazole precursors. Recent research has also explored the use of gold catalysis in related heterocyclic syntheses, which could offer novel pathways.

| Catalytic Approach | Catalyst Example | Reaction Type | Key Bond Formed | Reference |

| Organocatalysis | Piperidine | Knoevenagel Condensation | C=C | |

| Transition Metal Catalysis | Palladium complexes | Suzuki/Heck Coupling | C-C | |

| Transition Metal Catalysis | Copper complexes | Cross-coupling | C-N | |

| Transition Metal Catalysis | Gold complexes | Heterocycle Synthesis | C-C, C-N |

Green Chemistry Principles in the Synthesis of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-

The integration of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic processes.

Solvent-Free and Microwave-Assisted Synthesis Protocols

To minimize the environmental impact of organic solvents, solvent-free reaction conditions have been explored. The Knoevenagel condensation for the synthesis of related acrylonitrile derivatives has been successfully carried out under solvent-free conditions, often with microwave irradiation. This approach not only reduces waste but also can lead to shorter reaction times and cleaner reaction profiles.

Microwave-assisted synthesis, in particular, has emerged as a powerful tool in green chemistry. The rapid and uniform heating provided by microwaves can significantly accelerate reaction rates, often leading to higher yields and purities compared to conventional heating methods.

Sustainable Catalysis and Recyclable Catalytic Systems

The development of sustainable and recyclable catalytic systems is a cornerstone of green chemistry. In the context of synthesizing 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, this involves the use of catalysts that are non-toxic, derived from renewable resources, and can be easily recovered and reused.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive. These can be readily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for catalyst recycling. For example, basic catalysts supported on solid materials like alumina (B75360) or silica (B1680970) can be used for the Knoevenagel condensation. While specific examples for the title compound are emerging, the principles have been demonstrated for similar transformations.

Derivatization Strategies and Analogue Synthesis

The structural versatility of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- allows for a wide range of derivatization strategies to fine-tune its chemical and biological properties. These strategies primarily target the imidazole ring and the acrylonitrile moiety.

The imidazole ring of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- offers multiple sites for modification, enabling the synthesis of a diverse library of analogues.

N-Substitution: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. nih.gov N-substitution can significantly impact the compound's polarity, solubility, and biological activity. For instance, the reaction of an imidazole precursor with an appropriate alkyl halide or other electrophilic reagent can introduce a variety of substituents at the N-1 or N-3 position. A general approach involves the reaction of imidazole with ethyl chloroacetate (B1199739) to form an imidazole ester, which can then be reacted with various amines to yield N-substituted derivatives. nih.gov

C-Substitution: The carbon atoms of the imidazole ring can also be functionalized, although this often requires more specific synthetic methods. Halogenation, nitration, and other electrophilic substitution reactions can introduce functional groups at the C-2, C-4, and C-5 positions. For example, nitroimidazole derivatives have been synthesized by treating 4,5-dinitroimidazoles with reagents like epoxypropane or phenacyl bromide. nih.gov Furthermore, C-arylation of imidazole derivatives can be achieved using copper-nanoparticle-catalyzed cross-coupling reactions with aryl halides. beilstein-journals.org These modifications can lead to compounds with altered electronic properties and biological activities.

Table 1: Examples of Imidazole Ring Modifications on Related Compounds

| Modification Type | Reagents and Conditions | Resulting Compound |

|---|---|---|

| N-Alkylation | Imidazole, Ethylchloroacetate, K₂CO₃ | Ethyl 1H-imidazol-1-yl acetate |

| N-Amination | Imidazole ester, various amines | N-substituted imidazole derivatives |

| C-Nitration | 4,5-dinitroimidazole, Epoxypropane | N-substituted nitroimidazole derivative |

| C-Arylation | Active methylene compounds, Aryl halides, CuO-nanoparticles | 3-arylpentane-2,4-diones |

Reactions at the Acrylonitrile Moiety (e.g., modifications of the nitrile group, double bond additions)

The acrylonitrile moiety is a versatile functional group that can undergo a variety of chemical transformations, providing another avenue for creating analogues of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-.

Modifications of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. pressbooks.publibretexts.orgwikipedia.org Acidic or basic hydrolysis converts the nitrile into a carboxylic acid, which can then be further functionalized. libretexts.orgchemguide.co.uk For example, heating the nitrile under reflux with a dilute acid like hydrochloric acid yields the corresponding carboxylic acid. libretexts.org Reduction of the nitrile group, commonly achieved with reagents like lithium aluminum hydride (LiAlH₄), produces a primary amine. libretexts.orgwikipedia.orgyoutube.com This transformation is a valuable method for introducing a basic nitrogen atom and increasing the compound's polarity.

Reactions at the Double Bond: The carbon-carbon double bond in the acrylonitrile moiety is susceptible to addition reactions. Aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl or cyano compound, is a key reaction for forming carbon-nitrogen bonds. benthamopenarchives.comuniurb.itresearchgate.net This reaction can be used to introduce a variety of substituents at the β-position of the acrylonitrile group. Furthermore, the double bond can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to form more complex heterocyclic systems. beilstein-journals.orgnih.govnih.govresearchgate.net For instance, the reaction with azomethine ylides can lead to the formation of spiro-pyrrolidine derivatives. nih.gov

Table 2: Potential Reactions at the Acrylonitrile Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Nitrile Hydrolysis | H₂O, H⁺ or OH⁻, heat | 3-(1H-imidazol-5-yl)propenoic acid |

| Nitrile Reduction | LiAlH₄, followed by H₂O workup | 3-(1H-imidazol-5-yl)prop-2-en-1-amine |

| Michael Addition | Nucleophile (e.g., amine, thiol) | β-substituted 3-(1H-imidazol-5-yl)propanenitrile |

| 1,3-Dipolar Cycloaddition | Azomethine ylide | Spiro[imidazole-pyrrolidine] derivative |

Stereochemical Control in Synthesis (e.g., E/Z isomerism of the alkene)

The presence of the carbon-carbon double bond in 2-Propenenitrile, 3-(1H-imidazol-5-yl)- introduces the possibility of E/Z isomerism. The spatial arrangement of the substituents around the double bond can have a profound effect on the molecule's biological activity and physical properties. Therefore, controlling the stereochemistry during synthesis is a critical aspect.

The synthesis of related compounds, such as (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile, has been reported, indicating that specific isomers can be selectively prepared. core.ac.ukresearchgate.net The choice of reaction conditions, including solvent, temperature, and catalyst, can influence the isomeric ratio. For example, in the synthesis of flupentixol, a related thioxanthene (B1196266) derivative, the use of different acids during the dehydration step led to varying E/Z isomer ratios, with hydrochloric acid favoring the formation of the Z-isomer. jopcr.com Photochemical isomerization can also be employed to convert one isomer into another, which can be performed in both batch and flow setups. rsc.org The synthesis of (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one has also been specifically reported, highlighting the ability to control this stereochemical outcome. ijstr.org Stereoselective synthesis of the E isomer of aryl alkyl oximes has been achieved by precipitating the E isomer immonium complex from a mixture. google.com

Process Intensification and Scale-Up Considerations in Synthesis

For the large-scale production of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, process intensification strategies are crucial for improving efficiency, safety, and sustainability. A key technology in this area is continuous flow chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Propenenitrile, 3 1h Imidazol 5 Yl

Reactivity of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group characterized by a polarized triple bond, with the nitrogen atom being more electronegative than the carbon. This polarity makes the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition to the nitrile carbon is a fundamental reaction pathway. wikipedia.org A wide range of nucleophiles can attack the electrophilic carbon atom of the nitrile group. These reactions typically require activation of the nitrile group, often by protonation or coordination to a Lewis acid, to increase the electrophilicity of the carbon. The initial addition of a nucleophile results in the formation of an imine anion intermediate, which can then be protonated to form an imine. This imine can either be stable or undergo further reaction, such as hydrolysis to a ketone or reduction to an amine. wikipedia.org

Common nucleophilic additions to nitriles include:

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed to carboxylic acids or amides.

Grignard Reagents: Organometallic reagents like Grignard reagents add to the nitrile to form an intermediate that hydrolyzes to a ketone. wikipedia.org

Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

While specific studies on the nucleophilic addition to the nitrile group of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- are not extensively detailed in the provided literature, its reactivity is expected to follow these general principles, potentially modulated by the electronic effects of the conjugated imidazole (B134444) system.

The nitrile group is an excellent participant in cycloaddition reactions, serving as a building block for the synthesis of various nitrogen-containing heterocycles. A particularly important class of reactions is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition.

Pyrazole (B372694) Formation: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Syntheses of pyrazoles often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. nih.govorientjchem.orgchim.it Alternatively, 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes or alkenes provide a direct route to pyrazoles and pyrazolines. chim.itorganic-chemistry.org In the context of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, while the nitrile itself doesn't directly form the pyrazole ring in this manner, the activated double bond can act as a dipolarophile. However, the nitrile group is crucial in the synthesis of precursors for other heterocycles. For instance, α,β-unsaturated nitriles are key starting materials for 5-aminopyrazoles upon reaction with hydrazine. chim.it

Pyrimidine (B1678525) Formation: Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms. Their synthesis often involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, like urea (B33335) or guanidine. The reactivity of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- as a Michael acceptor allows for the formation of intermediates that can subsequently cyclize to form pyrimidine derivatives. unitus.it For example, reaction with a nucleophile can be followed by cyclization with a suitable C-N-N or N-C-N synthon. nih.gov The reaction of α,β-unsaturated nitriles with amidines is a common route to aminopyrimidines.

Tetrazole Formation: The [3+2] cycloaddition of azides with nitriles is a powerful and widely used "click chemistry" reaction for the synthesis of tetrazoles. mdpi.comnih.gov This reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or under microwave irradiation to facilitate the reaction. mdpi.comnih.gov This methodology is applicable to a wide range of acrylonitrile (B1666552) derivatives for producing medicinally important tetrazole compounds. mdpi.com

| Heterocycle | General Reaction Type | Key Reagents | Relevance to 2-Propenenitrile, 3-(1H-imidazol-5-yl)- | Reference |

|---|---|---|---|---|

| Pyrazole | Condensation/Cyclization | Hydrazine derivatives | The molecule acts as a Michael acceptor precursor for pyrazole synthesis. | nih.govchim.it |

| Pyrimidine | Condensation/Cyclization | Amidines, Urea, Guanidine | Intermediates from Michael addition can cyclize to form pyrimidines. | unitus.itnih.gov |

| Tetrazole | [3+2] Cycloaddition | Sodium Azide (NaN₃) | Direct and efficient method for converting the nitrile group into a tetrazole ring. | mdpi.comnih.gov |

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-Propenenitrile, 3-(1H-imidazol-5-yl)- is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrile group. This makes it an excellent Michael acceptor, highly susceptible to nucleophilic attack, while being relatively unreactive towards electrophiles.

Nucleophilic Addition (Michael Addition): The most characteristic reaction of the C=C bond in this molecule is the conjugate or Michael addition. nih.gov Nucleophiles attack the β-carbon (the carbon furthest from the nitrile group), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-addition product. A wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can participate in this reaction. nih.govacs.org For example, the synthesis of the related compound 3-(1H-imidazol-1-yl)propanenitrile involves the Michael addition of imidazole to acrylonitrile. nih.govresearchgate.net Similarly, reduction of the double bond can be achieved with reagents like sodium borohydride (B1222165) (NaBH₄), which involves the nucleophilic addition of a hydride ion. researchgate.net

Electrophilic Addition: Due to the electron-withdrawing nature of the nitrile group, the double bond is deactivated towards electrophilic attack. libretexts.org Typical electrophilic addition reactions, such as the addition of haloacids (e.g., HBr), proceed through a carbocation intermediate. The formation of a carbocation adjacent to an electron-withdrawing group is energetically unfavorable, thus making such reactions difficult compared to electron-rich alkenes. libretexts.org

| Reaction Type | Reactivity | Key Reagents/Nucleophiles | Mechanism | Reference |

|---|---|---|---|---|

| Nucleophilic (Michael) Addition | High | Amines, Thiols, Alcohols, Carbanions, Hydrides (NaBH₄) | 1,4-conjugate addition via a resonance-stabilized enolate intermediate. | nih.govresearchgate.net |

| Electrophilic Addition | Low | Haloacids (HBr), Halogens (Br₂) | Proceeds via a destabilized carbocation intermediate; generally unfavorable. | libretexts.org |

Acrylonitrile and its derivatives are well-known for their ability to undergo polymerization. The polymerization of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- can be initiated by radical, anionic, or cationic methods, although the electron-deficient nature of the monomer favors radical and anionic pathways. Copolymers of acrylonitrile and vinylimidazole have been synthesized, indicating the feasibility of incorporating the imidazolyl-acrylonitrile monomer into polymer chains. researchgate.netresearchgate.net During such copolymerization, complex formation between the imidazole ring of one monomer unit and the nitrile group of another can occur, influencing the stereochemistry and properties of the resulting polymer. researchgate.net The resulting polymers and copolymers have potential applications as precursors for carbon fibers, where the imidazole moiety can influence the thermal stabilization process. researchgate.net

Reactivity of the Imidazole Ring

The imidazole ring is an aromatic heterocycle with amphoteric properties, meaning it can act as both an acid and a base. nih.gov It contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) that bears a proton and a pyridine-type nitrogen (N-3) with a lone pair of electrons.

The pyridine-type nitrogen (N-3) is basic and nucleophilic, readily participating in reactions with electrophiles such as alkyl halides (alkylation) and acyl halides (acylation). nih.gov The acidic proton on the pyrrole-type nitrogen (N-1) can be removed by a base. The imidazole ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than pyrrole.

The imidazole ring's nucleophilicity is demonstrated in the synthesis of related compounds where imidazole itself acts as a nucleophile in a Michael addition to acrylonitrile. nih.govresearchgate.net In 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, the N-1 position is available for substitution reactions. The presence of the imidazole ring can also influence the reactivity of the other functional groups through resonance and inductive effects. For example, the basicity of the imidazole nitrogen can play a catalytic role in reactions involving the acrylonitrile moiety, such as self-polymerization or additions. The ring can also act as a ligand, coordinating to metal ions, which can be utilized in catalysis or the formation of metal-organic frameworks.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including imidazole. The imidazole ring is considered electron-rich and is generally more reactive towards electrophiles than benzene, though less so than pyrrole. imperial.ac.ukglobalresearchonline.net The reaction proceeds via a stepwise addition-elimination mechanism involving a positively charged intermediate known as a sigma complex or arenium ion.

The regioselectivity of EAS on the imidazole ring is directed by the two nitrogen atoms. For an unsubstituted imidazole, electrophilic attack occurs preferentially at the C4 and C5 positions, which are electronically equivalent due to rapid tautomeric exchange. imperial.ac.uknih.gov The C2 position is less reactive towards electrophiles, partly because the corresponding sigma complex is less stable. globalresearchonline.net

In 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, the C5 position is already substituted. The remaining sites for electrophilic attack are C2 and C4. The 3-acrylonitrile substituent is expected to be electron-withdrawing, thus deactivating the imidazole ring towards electrophilic attack compared to the unsubstituted parent heterocycle. nih.gov This deactivation means that forcing conditions may be required for EAS reactions. The directing effect of the C5-substituent, combined with the inherent reactivity of the imidazole nucleus, will determine the position of substitution. Attack at C4 is generally favored over C2 in similar systems. Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the imidazole ring would exist in its protonated imidazolium (B1220033) form, which is significantly more deactivated towards electrophilic attack. acs.org

| Reaction Type | Reagent | Potential Product(s) | Remarks |

| Nitration | HNO₃ / H₂SO₄ | 3-(2-Nitro-1H-imidazol-5-yl)-2-propenenitrile or 3-(4-Nitro-1H-imidazol-5-yl)-2-propenenitrile | Reaction is expected to be slow due to the deactivating substituent and protonation of the ring under acidic conditions. |

| Halogenation | Br₂ / FeBr₃ or NBS | 3-(2-Bromo-1H-imidazol-5-yl)-2-propenenitrile or 3-(4-Bromo-1H-imidazol-5-yl)-2-propenenitrile | N-Bromosuccinimide (NBS) can be used for bromination under milder conditions. youtube.com |

| Sulfonation | Fuming H₂SO₄ | 3-(2-Sulfo-1H-imidazol-5-yl)-2-propenenitrile or 3-(4-Sulfo-1H-imidazol-5-yl)-2-propenenitrile | Requires harsh conditions; the sulfonation of imidazoles is often challenging. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Not expected to be facile | The imidazole nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation of the ring. |

Metallation and Coordination Chemistry

The imidazole ring possesses versatile coordination capabilities, acting as a ligand for a wide range of metal ions. wikipedia.orgresearchgate.net Coordination typically occurs through the lone pair of electrons on the sp²-hybridized, "pyridine-like" nitrogen atom (N3). wikipedia.orgresearchgate.net The N1-H group can participate in hydrogen bonding, which is crucial for the structure of many metalloproteins and coordination polymers. nih.gov

For 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, the primary coordination site is expected to be the N3 atom. However, the electron-withdrawing nature of the acrylonitrile substituent would decrease the Lewis basicity of this nitrogen, leading to weaker metal-ligand bonds compared to those in complexes of alkyl-substituted imidazoles. nih.gov The nitrile group (-C≡N) on the side chain also has a lone pair and could potentially engage in coordination, possibly acting as a bridging ligand between two metal centers or forming a chelate ring, although this is generally less favored than coordination at the pyridine-like nitrogen.

In addition to coordination, the C-H bonds of the imidazole ring can be deprotonated by strong bases, a reaction known as metallation. The C2-H bond is the most acidic proton on the imidazole ring, and thus, metallation with organolithium reagents occurs selectively at this position. youtube.comnih.gov This provides a powerful synthetic route to 2-substituted imidazoles. The presence of the C5-substituent in the target molecule is not expected to alter this strong preference for metallation at C2.

| Interaction Type | Reagent/Metal Ion | Expected Product/Complex Structure | Key Features |

| Coordination | Transition Metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) | [M(L)ₓ]ⁿ⁺ type complexes | Monodentate coordination through the N3 atom is most likely. wikipedia.org The nitrile group may offer a secondary, weaker binding site. |

| Metallation | Strong Bases (e.g., n-BuLi) | 2-Lithio-5-(2-cyanovinyl)-1H-imidazole | Highly regioselective deprotonation at the C2 position. youtube.comnih.gov The resulting organolithium species is a versatile intermediate for further functionalization. |

| Deprotonation | Base (e.g., NaH) | Sodium 5-(2-cyanovinyl)-1H-imidazolate | Formation of the imidazolate anion by deprotonation of the N1-H. This anion can act as a bridging ligand (imidazolate bridge) in polynuclear complexes. wikipedia.org |

Tautomerism and Isomerization Phenomena

The chemical structure of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- is subject to two primary forms of isomerism: annular tautomerism of the imidazole ring and geometric (E/Z) isomerization of the alkene side chain.

Annular Tautomerism: The imidazole ring can exist in two tautomeric forms because the proton on the nitrogen atom can migrate between the two ring nitrogens. For a 4(5)-substituted imidazole, this results in a dynamic equilibrium between two distinct constitutional isomers. nih.gov Consequently, 3-(1H-imidazol-5-yl)-2-propenenitrile is in equilibrium with its tautomer, 3-(1H-imidazol-4-yl)-2-propenenitrile. Computational studies on analogous substituted imidazoles show that the energy difference between the two tautomers is often small, and the position of the equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituent. nih.govrsc.org The interconversion can be catalyzed by protic solvents like water, which lower the energy barrier for the proton transfer. nih.gov

Geometric Isomerization: The carbon-carbon double bond in the propenenitrile side chain is stereogenic, giving rise to E (trans) and Z (cis) geometric isomers. The synthesis of related 3-aryl-acrylonitriles often yields either a specific isomer or a mixture of both, depending on the reaction conditions and the nature of the substituents. nih.govrsc.org The relative thermodynamic stabilities of the E and Z isomers are determined by steric and electronic factors. Interconversion between the isomers can sometimes be achieved, for example, through photochemical irradiation.

These two phenomena result in four possible isomeric forms of the molecule being in potential equilibrium.

| Isomer Type | Structure A | Structure B | Equilibrium Factors |

| Annular Tautomerism | 3-(1H-imidazol-5-yl)-2-propenenitrile | 3-(1H-imidazol-4-yl)-2-propenenitrile | Solvent polarity, temperature, intramolecular hydrogen bonding. nih.gov The equilibrium is often rapid on the NMR timescale. |

| Geometric Isomerization | (E)-2-Propenenitrile, 3-(1H-imidazol-5-yl)- | (Z)-2-Propenenitrile, 3-(1H-imidazol-5-yl)- | Steric hindrance, conjugation effects, reaction conditions of synthesis. nih.gov Interconversion may require energy input (e.g., light). |

Reaction Kinetics and Thermodynamic Studies

Reaction Kinetics: The reactivity of the imidazole ring has been quantified in various reactions. For instance, the reaction of unsubstituted imidazole with ozone in the aqueous phase is rapid, with a determined second-order rate constant of (2.3 ± 0.1) × 10⁵ M⁻¹ s⁻¹. rsc.org Reactions with hydroxyl radicals are even faster, with rate constants on the order of 10⁹ M⁻¹ s⁻¹. acs.org These high rates underscore the susceptibility of the imidazole ring to oxidative degradation. The aza-Michael addition of imidazole to acrylonitrile is also known to proceed efficiently, often without a catalyst, to form 3-(1H-imidazol-1-yl)propanenitrile. d-nb.info The rate of such reactions would be influenced by the nucleophilicity of the imidazole and the electrophilicity of the Michael acceptor.

Thermodynamics: Thermodynamic studies have often focused on the tautomeric equilibrium of substituted imidazoles. Computational studies on imidazole-4-acetic acid and imidazole-5-acetic acid, for example, have quantified the relative stabilities of the tautomers. The Gibbs free energy difference (ΔG) between the tautomers is typically small (less than 1 kcal/mol), indicating that both forms are present in significant populations at equilibrium. nih.gov The activation energy for the uncatalyzed tautomerization can be high ( >45 kcal/mol), but is significantly reduced by solvent-assistance. nih.gov

The following table presents representative kinetic and thermodynamic data from analogous systems to illustrate the expected quantitative behavior.

| Process | System Studied | Parameter | Value | Reference |

| Oxidation | Imidazole + Ozone (aq) | Second-order rate constant (k) | (2.3 ± 0.1) × 10⁵ M⁻¹ s⁻¹ | rsc.org |

| Oxidation | Imidazole + OH radical (aq) | Second-order rate constant (k) | 5.65 × 10⁹ M⁻¹ s⁻¹ (at 298 K) | acs.org |

| Tautomerization | Imidazole-4-acetic acid ⇌ Imidazole-5-acetic acid (gas phase) | Gibbs Free Energy Difference (ΔG) | 0.75 - 0.88 kcal/mol | nih.gov |

| Tautomerization | Imidazole-4-acetic acid ⇌ Imidazole-5-acetic acid (gas phase) | Activation Energy (Ea) for 1,2-proton shift | ~48-53 kcal/mol | nih.gov |

| Synthesis | 1,2-Phenylenediamine + Benzaldehyde → 2-Phenylbenzimidazole | Activation Energy (Ea) | 50.3 kJ/mol | researchgate.net |

| Synthesis | 1,2-Phenylenediamine + Benzaldehyde → 2-Phenylbenzimidazole | Enthalpy of Activation (ΔH‡) | 47.7 kJ/mol | researchgate.net |

| Synthesis | 1,2-Phenylenediamine + Benzaldehyde → 2-Phenylbenzimidazole | Entropy of Activation (ΔS‡) | -160.8 J/mol·K | researchgate.net |

Reaction Pathway Elucidation and Intermediate Characterization

Understanding the pathways of chemical reactions and characterizing the transient species involved is fundamental to mechanistic chemistry. For 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, reaction pathways can be proposed for its key potential transformations, such as electrophilic aromatic substitution and Michael addition.

Electrophilic Aromatic Substitution Pathway: The mechanism involves the attack of an electrophile (E⁺) on the π-system of the imidazole ring to form a resonance-stabilized cationic intermediate (a sigma complex). This step is typically the rate-determining step. A subsequent fast step involves the loss of a proton (H⁺) from the carbon atom that was attacked, restoring the aromaticity of the ring. The stability of the intermediate sigma complex influences the regioselectivity of the reaction. For attack at C4, the positive charge can be delocalized over N1 and C2 without placing an adjacent positive charge on the protonated N3, which is a plausible pathway.

Michael Addition Pathway: The acrylonitrile moiety is an excellent Michael acceptor. The reaction pathway with a nucleophile (Nu⁻) involves the attack of the nucleophile at the β-carbon of the double bond (the carbon furthest from the nitrile group). This generates a resonance-stabilized enolate intermediate, where the negative charge is delocalized onto the carbon of the nitrile group and the nitrile nitrogen atom. This intermediate is then protonated by a proton source (e.g., solvent) in a subsequent step to yield the final addition product.

The characterization of intermediates is often challenging due to their short lifetimes. However, modern analytical and computational methods are employed for this purpose. Stable adducts or products are routinely characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction. researchgate.net Computational chemistry (e.g., Density Functional Theory) is a powerful tool for calculating the geometries and energies of transition states and intermediates, providing crucial support for proposed reaction mechanisms. nih.govacs.org

| Reaction Type | Key Intermediate(s) | Plausible Mechanism | Methods for Characterization |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Stepwise addition-elimination | Computational modeling (DFT for structure/energy), NMR studies of stable analogues. |

| Michael Addition | Resonance-stabilized Enolate | Nucleophilic conjugate addition | Trapping experiments, kinetic studies, computational modeling. Product analysis by NMR, IR, and MS. |

| C2-Metallation | 2-Lithio-imidazole derivative | Deprotonation by a strong base | Trapping with an electrophile (e.g., CO₂, CH₃I) followed by product characterization (NMR, MS). |

| Tautomerization | sp³-hybridized intermediate (for 1,2-shift) or solvent-bridged species | Intramolecular or solvent-assisted proton transfer | Dynamic NMR spectroscopy (line broadening, exchange spectroscopy), computational modeling (transition state calculation). nih.govresearchgate.net |

Computational and Theoretical Chemistry of 2 Propenenitrile, 3 1h Imidazol 5 Yl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- at the electronic level. These ab initio methods provide a detailed picture of electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules. Calculations are typically performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost for systems of this size. ijstr.org

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate an electron. For 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, the HOMO is expected to be predominantly localized on the electron-rich imidazole (B134444) ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is anticipated to be distributed across the electron-deficient acrylonitrile (B1666552) moiety, which contains an electron-withdrawing nitrile group.

HOMO-LUMO Gap (ΔE): A small energy gap signifies that a molecule requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. A small gap also facilitates intramolecular charge transfer (ICT) from the donor part (imidazole) to the acceptor part (acrylonitrile) of the molecule upon photoexcitation. ijstr.org

While direct calculations for 2-Propenenitrile, 3-(1H-imidazol-5-yl)- are not available in the cited literature, studies on analogous compounds provide representative values. For instance, the calculated HOMO-LUMO energy gap for (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, which also features an imidazole ring connected to a conjugated system, helps in understanding the electronic behavior. ijstr.org The presence of the conjugated propenenitrile system is expected to result in a relatively small energy gap, suggesting significant potential for ICT and chemical reactivity.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one | B3LYP/6-311++G(d,p) | -6.91 | -3.21 | 3.70 | ijstr.org |

| 4-(Anthracen-9-yl)-benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile | B3LYP/6-311G* | -5.63 | -2.29 | 3.34 | mdpi.com |

DFT calculations are essential for determining the most stable three-dimensional structure of a molecule. For 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, two main structural aspects are of interest:

Conformational Isomerism: Rotation around the single bond connecting the imidazole ring to the propenenitrile group can lead to different conformers. DFT calculations can map the potential energy surface as a function of this dihedral angle to identify the global energy minimum, which corresponds to the most stable conformation. In a related saturated isomer, 3-(1H-imidazol-1-yl)propanenitrile, the ethylene (B1197577) group adopts a staggered conformation. nih.gov For the unsaturated target compound, planar conformers are likely favored to maximize conjugation. DFT studies on similar benzimidazole (B57391) acrylonitriles have shown that isomers where the cyano group and the imidazole moiety are on the same side of the C=C double bond (Z-isomers) can be more stable than the corresponding E-isomers. mdpi.com

Tautomeric Stability: The 1H-imidazole ring of the title compound can exist in two tautomeric forms, with the proton residing on either of the two nitrogen atoms. These tautomers are structurally distinct and have different energies. DFT calculations can accurately predict the relative Gibbs free energies of these tautomers, allowing for the determination of the most stable form under given conditions. This is crucial as the tautomeric form can significantly influence the molecule's hydrogen bonding patterns and biological interactions.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment. mdpi.comnih.gov

Conformational Landscape: MD simulations can explore the various conformations accessible to the molecule at a given temperature, revealing the flexibility of the propenenitrile side chain and the dynamics of its rotation relative to the imidazole ring. This provides a more complete understanding of the molecule's shape and size than static calculations alone.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Conceptual DFT provides a framework for predicting the reactivity of molecules using various calculated indices. These descriptors help identify the most probable sites for electrophilic and nucleophilic attack.

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is used to identify the most reactive sites within a molecule. The function f+(r) indicates susceptibility to nucleophilic attack (where an electron is accepted), while f-(r) indicates susceptibility to electrophilic attack (where an electron is donated). For 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, Fukui analysis would likely predict:

Nucleophilic sites (high f-): The unprotonated nitrogen atom of the imidazole ring.

Electrophilic sites (high f+): The carbon atoms of the C=C double bond and the nitrile carbon, which are part of a conjugated, electron-deficient system.

These predictions are invaluable for understanding reaction mechanisms and designing synthetic pathways.

Computational Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If 2-Propenenitrile, 3-(1H-imidazol-5-yl)- were the parent compound for a series of potential drug candidates, QSAR could be a powerful tool for predicting their efficacy.

The process involves:

Generating a dataset of analogous compounds with measured biological activity (e.g., IC50 values for enzyme inhibition).

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound.

Developing a mathematical model that links the descriptors to the activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly insightful. nih.gov These methods generate 3D contour maps that visualize regions where modifications to the molecule's steric or electrostatic fields would likely increase or decrease its activity, thereby guiding the rational design of more potent analogs. nih.govnih.gov Such studies have been successfully applied to various classes of imidazole derivatives to optimize their biological profiles. nih.govnih.gov

Intermolecular Interactions and Crystal Packing Analysis (if applicable)

Understanding how molecules of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- interact with each other is key to predicting its solid-state properties, such as crystal structure and melting point. While no experimental crystal structure for this specific isomer is cited, data from its isomer, 3-(1H-imidazol-1-yl)propanenitrile, provides a strong basis for prediction. nih.govresearchgate.net

The primary intermolecular forces expected to govern its crystal packing are:

Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom is a strong acceptor. This N-H···N interaction is a common and robust supramolecular synthon in imidazole-containing crystals. The nitrogen atom of the nitrile group can also act as a weaker hydrogen bond acceptor. In the crystal structure of the 1-yl isomer, a weak C-H···N hydrogen bond was identified as a key packing interaction. nih.gov

π-π Stacking: The aromatic imidazole rings are capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, contribute significantly to the cohesive energy of the crystal.

Computational methods can predict crystal packing by searching for low-energy arrangements of molecules. Analysis of the Hirshfeld surface can also be used to visualize and quantify the different types of intermolecular contacts within a crystal lattice.

Advanced Spectroscopic and Spectrometric Elucidation Methodologies for 2 Propenenitrile, 3 1h Imidazol 5 Yl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and type of protons and carbons in the molecule. For 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, the ¹H NMR spectrum is expected to show distinct signals for the imidazole (B134444) ring protons (H-2 and H-4), the vinyl protons of the propenenitrile group, and the exchangeable N-H proton. The ¹³C NMR spectrum would correspondingly display signals for the nitrile carbon, the vinyl carbons, and the three carbons of the imidazole ring.

However, due to the complexity and potential for signal overlap, two-dimensional (2D) NMR techniques are essential for definitive structural assignment. science.govyoutube.comiupac.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show cross-peaks between the two vinyl protons, confirming their adjacency. It would also reveal the coupling between the H-4 proton and the N-H proton of the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the signals for the vinyl protons would correlate with their respective vinyl carbon signals, and the imidazole H-2 and H-4 protons would correlate with the C-2 and C-4 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu Key HMBC correlations for confirming the structure of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- would include:

Correlations from the vinyl protons to the C-5 carbon of the imidazole ring, confirming the point of attachment.

Correlations from the imidazole H-4 proton to carbons C-2 and C-5.

Correlations from the vinyl protons to the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about stereochemistry and conformation. For the propenenitrile side chain, NOESY can be used to determine the geometric configuration (E/Z isomerism) around the double bond by observing the spatial proximity between the imidazole ring protons and the vinyl protons.

The following tables summarize the predicted NMR data based on the analysis of similar structures and standard chemical shift values. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for a standard solvent like DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Imid-H2 | ~8.0 - 8.5 | ~135 - 140 |

| Imid-H4 | ~7.5 - 7.8 | ~118 - 122 |

| Imid-C5 | - | ~130 - 135 |

| Vinyl-Hα (to CN) | ~6.0 - 6.5 | ~95 - 105 |

| Vinyl-Hβ (to Imid) | ~7.5 - 8.0 | ~140 - 145 |

| Nitrile (CN) | - | ~117 - 120 |

| Imid-NH | ~12.0 - 13.0 (broad) | - |

Summary of Key Expected 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information Gained |

|---|---|---|---|

| COSY | Vinyl-Hα | Vinyl-Hβ | Confirms propenenitrile fragment connectivity. |

| HSQC | Imid-H2, Imid-H4, Vinyl-Hα, Vinyl-Hβ | Imid-C2, Imid-C4, Vinyl-Cα, Vinyl-Cβ | Assigns protonated carbons. |

| HMBC | Vinyl-Hβ | Imid-C5, Imid-C4 | Confirms imidazole-vinyl linkage at C5. |

| HMBC | Vinyl-Hα | Nitrile-C, Imid-C5 | Confirms structure of the side chain. |

| NOESY | Imid-H4 | Vinyl-Hβ | Determines E/Z geometry of the double bond. |

Computational chemistry provides powerful tools to complement experimental NMR data. Using methods like Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to predict NMR chemical shifts and coupling constants for a proposed structure. mdpi.comresearchgate.netnih.gov

This predictive power is particularly useful for:

Isomer Differentiation: Calculations can be performed on different potential isomers (e.g., 3-(1H-imidazol-5-yl)-, 3-(1H-imidazol-4-yl)-, and 3-(1H-imidazol-2-yl)-) to see which calculated spectrum best matches the experimental data.

Tautomer Resolution: The imidazole ring can exist in different tautomeric forms. While rapid exchange in solution often results in averaged signals, computational analysis can predict the spectra for individual tautomers, helping to interpret the experimental results. mdpi.com

Conformational Analysis: The molecule's conformation, particularly the rotation around the C5-Cβ single bond, affects the spatial environment of the nuclei and thus their chemical shifts. Computational scans of the potential energy surface can identify the most stable conformers. nih.gov The predicted NMR parameters for these low-energy conformers can then be averaged, weighted by their predicted Boltzmann population, to yield a theoretical spectrum that more accurately reflects the dynamic nature of the molecule in solution. rsc.org

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental formula of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- (C₆H₅N₃).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The molecular ion (precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides a structural fingerprint of the molecule. Predicted fragmentation pathways for the protonated molecule ([M+H]⁺, m/z 120.05) would likely involve:

Loss of HCN (27 Da): A common fragmentation for nitriles, leading to a fragment ion at m/z 93.04.

Cleavage of the Imidazole Ring: The imidazole ring can undergo a characteristic retro-Diels-Alder-type cleavage, leading to the loss of smaller neutral molecules like HCN.

Cleavage of the Side Chain: Fragmentation could occur at the bond connecting the vinyl group to the imidazole ring, leading to ions corresponding to the protonated imidazole ring or the propenenitrile side chain cation.

Predicted Key Fragments in ESI-MS/MS

| Predicted m/z | Proposed Fragment Structure / Neutral Loss |

|---|---|

| 120.05 | [M+H]⁺ (Protonated Parent Molecule) |

| 93.04 | [M+H - HCN]⁺ |

| 81.04 | [Protonated Imidazole Ring + CH]⁺ |

| 69.04 | [Protonated Imidazole Ring]⁺ |

Ion Mobility Spectrometry (IMS), especially when coupled with mass spectrometry (IMS-MS), offers an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. nih.govnih.gov This technique is exceptionally useful for separating isomers that are indistinguishable by mass alone. researchgate.netresearchgate.netfrontiersin.org

For 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, IMS could be employed to:

Separate Structural Isomers: It could differentiate the target compound from its isomers where the propenenitrile group is attached at the C-2 or C-4 position of the imidazole ring. Each isomer will have a unique three-dimensional structure, resulting in a different rotationally averaged collision cross-section (CCS) and thus a different drift time through the IMS cell.

Distinguish Tautomers and Protomers: Different tautomers or sites of protonation can lead to distinct gas-phase conformations. High-resolution IMS techniques may be capable of resolving these species, providing insight into the intrinsic properties of the isolated ion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations. The two techniques are complementary.

For 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, the spectra would be characterized by vibrations from the imidazole ring and the propenenitrile side chain. sci.ammdpi.com

Imidazole Ring Vibrations:

N-H Stretch: A broad band in the FT-IR spectrum, typically around 3100-3300 cm⁻¹.

C-H Stretch: Aromatic C-H stretches appearing just above 3000 cm⁻¹.

C=N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring system.

Propenenitrile Group Vibrations:

C≡N Stretch: A sharp, intense band in the FT-IR spectrum around 2220-2230 cm⁻¹, which is highly characteristic of the nitrile group. This band may be weaker in the Raman spectrum.

C=C Stretch: An alkene C=C stretching vibration, expected around 1620-1640 cm⁻¹.

=C-H Stretch: Vinyl C-H stretches typically appear above 3000 cm⁻¹.

=C-H Bends: Out-of-plane bending vibrations for the vinyl protons are expected in the 800-1000 cm⁻¹ region and are often strong in the FT-IR spectrum.

Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| ~3150 | Imidazole N-H Stretch | Medium-Strong, Broad | Weak |

| ~3050 | Vinyl & Imidazole C-H Stretch | Medium | Medium |

| ~2225 | Nitrile C≡N Stretch | Strong, Sharp | Medium |

| ~1630 | Alkene C=C Stretch | Medium | Strong |

| ~1500-1580 | Imidazole Ring C=C/C=N Stretches | Medium-Strong | Medium-Strong |

| ~1450 | Imidazole Ring Stretch | Medium | Medium |

| ~970 | Vinyl C-H Out-of-Plane Bend (trans) | Strong | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While the crystal structure for the specific isomer 2-Propenenitrile, 3-(1H-imidazol-5-yl)- has not been reported, analysis of closely related isomers and derivatives provides significant insight into the potential solid-state behavior, molecular geometry, and intermolecular interactions characteristic of this class of compounds.

Detailed crystallographic studies have been successfully performed on isomers and substituted derivatives, such as 3-(1H-imidazol-1-yl)propanenitrile and 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. nih.govnih.gov

Case Study: 3-(1H-imidazol-1-yl)propanenitrile

Interactive Table: Crystallographic Data for 3-(1H-imidazol-1-yl)propanenitrile

| Parameter | Value | Reference |

| Chemical Formula | C₆H₇N₃ | nih.gov |

| Formula Weight | 121.15 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.2712 (3) | nih.gov |

| b (Å) | 5.5917 (2) | nih.gov |

| c (Å) | 15.4625 (5) | nih.gov |

| β (°) | 100.979 (1) | nih.gov |

| Volume (ų) | 617.17 (4) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 173 | nih.gov |

| Radiation | Mo Kα | nih.gov |

Case Study: 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

The crystal structure of this complex derivative provides a model for the solid-state conformation of a substituted 3-(imidazol-1-yl)propenenitrile framework. nih.govresearchgate.net The analysis confirms the molecular structure and reveals the spatial orientation of the various aromatic and functional groups. nih.gov The imidazole and nitrophenyl rings are twisted relative to the central propenenitrile plane, a conformation influenced by steric factors. The crystal packing is further defined by intermolecular interactions, including weak hydrogen bonds that contribute to the stability of the lattice. nih.gov

Interactive Table: Crystallographic Data for 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₂N₄O₂ | nih.gov |

| Formula Weight | 316.32 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.1792 (16) | nih.gov |

| b (Å) | 16.512 (4) | nih.gov |

| c (Å) | 12.771 (3) | nih.gov |

| β (°) | 101.557 (3) | nih.gov |

| Volume (ų) | 1483.3 (6) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 296 | nih.gov |

| Radiation | Mo Kα | nih.gov |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical characterization of chiral molecules. These methods measure the differential interaction of a substance with left- and right-circularly polarized light, providing information on the absolute configuration and solution-state conformation of enantiomers.

The parent compound, 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, is achiral and therefore does not exhibit a CD or ORD spectrum. For chiroptical methods to be applicable, a chiral center or element of chirality (such as atropisomerism) must be present in the molecule.

To date, published research has not focused on the synthesis or chiroptical analysis of chiral derivatives of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-. However, should such derivatives be synthesized—for instance, by introducing a stereocenter on the imidazole ring or the propenenitrile backbone—CD and ORD spectroscopy would become essential tools. These techniques could be employed to:

Determine the absolute configuration of newly synthesized chiral derivatives by comparing experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Investigate conformational changes in solution.

Monitor the stereochemical outcome of asymmetric reactions designed to produce these molecules.

While direct data is unavailable for the target compound, the application of advanced chiroptical methods, such as Vibrational Circular Dichroism (VCD), has been demonstrated for determining the absolute configuration of complex, non-crystalline chiral molecules in related fields, highlighting the power of these techniques in modern stereochemical analysis. nih.gov

Mechanistic Insights into the Biological Activity of 2 Propenenitrile, 3 1h Imidazol 5 Yl

Enzyme Kinetic Studies and Inhibition Mechanisms

While specific enzyme kinetic studies for 2-Propenenitrile, 3-(1H-imidazol-5-yl)- are not extensively detailed in publicly available literature, the imidazole (B134444) core is a well-established pharmacophore in numerous enzyme inhibitors. Structurally similar compounds have been investigated as inhibitors of several key enzymes.

One of the primary enzyme families targeted by imidazole-containing compounds is the group of tryptophan-catabolizing enzymes, such as Indoleamine 2,3-dioxygenase-1 (IDO1) and Tryptophan Dioxygenase (TDO). nih.gov These enzymes are crucial in the kynurenine (B1673888) pathway and are implicated in immune suppression within tumor microenvironments. nih.gov Research on diaryl hydroxylamines, which can feature heterocyclic rings, has identified compounds that act as dual IDO1/TDO inhibitors or selective IDO1 inhibitors. nih.gov For instance, certain derivatives show inhibitory concentrations (IC₅₀) in the low micromolar range (1–5 µM) for IDO1 and TDO. nih.gov The mechanism often involves the heterocyclic nitrogen atoms coordinating with the heme iron at the enzyme's active site, preventing the binding and oxidation of the natural substrate, L-tryptophan.

Additionally, imidazole derivatives have been explored as inhibitors for other enzymes, such as soluble epoxide hydrolase (sEH) and α-amylase. nih.govresearchgate.net Kinetic analyses of related compounds have revealed various inhibition patterns, including competitive, non-competitive, and mixed-type inhibition, suggesting that these molecules can bind to either the free enzyme or the enzyme-substrate complex at the active site or allosteric sites. researchgate.net

Table 1: Examples of Enzyme Inhibition by Structurally Related Imidazole Derivatives

| Compound Class | Target Enzyme | Inhibition Potency (IC₅₀) | Reference |

|---|---|---|---|

| Diaryl Hydroxylamines | IDO1 | 1-4 µM | nih.gov |

| Diaryl Hydroxylamines | TDO | ~1-5 µM | nih.gov |

| Diflapolin (B1670557) Derivatives | sEH | Sub-micromolar range | nih.gov |

This table presents data for compounds structurally related to 2-Propenenitrile, 3-(1H-imidazol-5-yl)- to illustrate potential enzyme targets.

Receptor Binding Profiling and Ligand-Target Interactions

The imidazole scaffold is a key component of many ligands that bind to various receptors. For example, derivatives of 1-aryl-4,5-dihydro-1H-imidazol-2-amine have been shown to possess serotoninergic activity, indicating potential interactions with serotonin (B10506) receptors. mdpi.com Furthermore, certain indole-imidazole structures have been identified as 5-HT₆ receptor agonists. mdpi.com These interactions are typically governed by hydrogen bonding, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the receptor's binding pocket. The specific binding profile of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- would depend on its conformation and the electronic properties conferred by the acrylonitrile (B1666552) group.

Cellular Pathway Modulation in In Vitro Models

By inhibiting enzymes like IDO1, imidazole-containing compounds can significantly modulate cellular pathways. The inhibition of IDO1 leads to a decrease in the production of kynurenine and its downstream metabolites. nih.gov This has profound effects on the tumor microenvironment, as it can alleviate the immunosuppressive effects of kynurenine, thereby restoring T-cell function and promoting an anti-tumor immune response. This modulation of the tryptophan metabolism pathway is a key mechanism being explored for cancer immunotherapy. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on various imidazole derivatives have provided valuable insights into the features required for biological activity. jopir.in For instance, in a series of diflapolin derivatives targeting soluble epoxide hydrolase (sEH), substitution on the benzimidazole (B57391) nitrogen was found to be a critical determinant of inhibitory potency. nih.gov N-Boc substituted compounds showed higher potency against sEH compared to unsubstituted analogs. nih.gov

In another study on 3-substituted-1H-imidazol-5-yl-1H-indoles with anti-MRSA activity, modifications to the imidazole N-substituent and halogen substitution on the indole (B1671886) ring were explored to understand their influence on antimicrobial efficacy. mdpi.com These studies highlight that even minor structural modifications to the core scaffold can lead to significant changes in biological activity and target selectivity. The acrylonitrile group in 2-Propenenitrile, 3-(1H-imidazol-5-yl)- offers a unique point for modification to explore SAR.

Molecular Docking and Molecular Dynamics Simulations

Computational methods are frequently employed to elucidate the binding modes of imidazole derivatives with their biological targets. Molecular docking studies have been used to predict the interactions of these compounds within the active sites of enzymes like α-amylase, glutathione (B108866) S-transferase, and caspase-3. nih.goveurekalert.org These simulations often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, docking studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase identified crucial interactions with amino acid residues such as Trp59, Tyr62, and Asp197, with favorable docking scores indicating strong binding affinity. nih.gov Such computational approaches could be applied to 2-Propenenitrile, 3-(1H-imidazol-5-yl)- to predict its potential biological targets and understand its binding mechanism at an atomic level.

Table 2: Example Docking Scores of Imidazole-Related Compounds with Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione derivative | Enoyl-ACP reductase (InhA) | -8.864 | eurekalert.org |

| Thiazolo[3,2-a]pyridine derivative | α-amylase | -7.43 | nih.gov |

This table provides examples from related compound classes to demonstrate the utility of molecular docking in assessing ligand-target interactions.

Interaction with Biomacromolecules (e.g., DNA, proteins) via In Vitro Binding Assays

The acrylonitrile functional group of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- is an α,β-unsaturated nitrile, which can act as a Michael acceptor. This chemical feature suggests a potential for covalent interaction with nucleophilic residues in biomacromolecules, such as the cysteine and lysine (B10760008) residues in proteins or the amino groups in DNA bases. nih.govresearchgate.net Structurally related compounds like acrylamide (B121943) are known to form adducts with proteins and DNA through Michael addition. nih.gov This covalent modification can alter the structure and function of the target biomacromolecule.

Furthermore, studies on 5-nitroimidazoles have shown that upon reductive activation, they can form covalent adducts with DNA and proteins. nih.gov The mechanism involves the formation of a reactive hydroxylamine (B1172632) intermediate that subsequently attacks nucleophilic sites on biomacromolecules. While 2-Propenenitrile, 3-(1H-imidazol-5-yl)- lacks a nitro group, the potential for covalent interaction via its acrylonitrile moiety remains a plausible mechanism of action that could be investigated through in vitro binding assays.

Design and Synthesis of Mechanism-Based Probes

To identify the specific cellular targets of 2-Propenenitrile, 3-(1H-imidazol-5-yl)-, mechanism-based probes could be designed and synthesized. Given the potential of the acrylonitrile group to act as a Michael acceptor, a chemical probe could be created by attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the imidazole ring or a less reactive part of the molecule. This probe would retain the reactive acrylonitrile warhead. Upon incubation with cell lysates or live cells, the probe would covalently bind to its protein targets. The reporter tag would then allow for the identification and isolation of these target proteins, providing direct insight into the compound's mechanism of action. The synthesis would likely follow established methods for creating imidazole derivatives, involving multi-component reactions or functional group transformations. mdpi.commdpi.com

Non Biological Applications of 2 Propenenitrile, 3 1h Imidazol 5 Yl

Role in Catalysis and Catalytic Processes

The inherent chemical functionalities of 2-Propenenitrile, 3-(1H-imidazol-5-yl)- allow it to participate in catalytic systems in multiple capacities, either as a ligand for metal-based catalysts or as a precursor to organocatalysts.

As a Ligand in Transition Metal Catalysis